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Abstract
Favipiravir (also known as T-705) is a broad-spectrum antiviral agent, initially approved in

Japan for the treatment of influenza.[1] Its efficacy against a range of RNA viruses has led to its

investigation for other viral infections, including SARS-CoV-2.[1][2] Favipiravir is a prodrug that

is metabolized intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate

(Favipiravir-RTP).[3][4] This active metabolite acts as a selective inhibitor of the viral RNA-

dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.

[3][4] This document provides a detailed overview of the primary chemical synthesis pathways

for Favipiravir, its intracellular activation, and its mechanism of action.

Chemical Synthesis Pathways
Several synthetic routes for Favipiravir have been developed, starting from various

commercially available materials. The choice of a particular pathway often depends on factors

such as cost, scalability, and the handling of hazardous reagents. Below are summaries of

prominent synthetic strategies.
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A common and economical approach begins with the readily available 2-aminopyrazine. This

multi-step synthesis involves the formation of a key intermediate, 3,6-dichloropyrazine-2-

carbonitrile, which is then converted to Favipiravir.[5]

Logical Flow of Synthesis from 2-Aminopyrazine
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Synthesis of Favipiravir from 2-Aminopyrazine
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Caption: A multi-step synthesis of Favipiravir starting from 2-aminopyrazine.
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Synthesis from 3-Aminopyrazine-2-carboxylic Acid
Another well-established route utilizes 3-aminopyrazine-2-carboxylic acid as the starting

material. This method also proceeds through the 3,6-dichloropyrazine-2-carbonitrile

intermediate.[6]

Synthesis from Diethyl Malonate
For large-scale commercial production, a scalable synthesis starting from the inexpensive

diethyl malonate has been developed.[7] This 9-step process has been optimized for decagram

scale production and provides an overall yield of 16%.[7]

Quantitative Data
The following tables summarize key quantitative data related to the synthesis and antiviral

activity of Favipiravir.

Table 1: Summary of Selected Synthesis Yields

Starting
Material

Key
Intermediate

Number of
Steps

Overall Yield Reference

3-

Aminopyrazine-

2-carboxylic acid

3,6-

dichloropyrazine-

2-carbonitrile

3 (from

intermediate)
43% [6]

Diethyl Malonate

2-

Aminomalonamid

e

9 16% [7]

6-bromo-3-

hydroxypyrazine-

2-carboxamide

3,6-

difluoropyrazine-

2-carbonitrile

4 65% [8]

Table 2: In Vitro Antiviral Activity of Favipiravir
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Virus Cell Line EC50 (μg/mL) Reference

Influenza A, B, and C

viruses
Various 0.014 - 0.55 [9]

West Nile virus Vero cells Not Specified [1]

Yellow Fever virus Vero cells Not Specified [1]

Foot-and-mouth

disease virus
BHK-21 cells Not Specified [1]

Experimental Protocols
General Protocol for Favipiravir Synthesis via 3,6-
dichloropyrazine-2-carbonitrile
This protocol is a generalized representation based on reported syntheses.[6][10]

Fluorination: The intermediate, 3,6-dichloropyrazine-2-carbonitrile, is fluorinated using a

fluoride source such as potassium fluoride (KF). This step may be facilitated by a phase

transfer catalyst.

Hydroxylation and Nitrile Hydrolysis: The resulting fluoro-intermediate undergoes

hydroxylation, often with an aqueous base like sodium bicarbonate (NaHCO3), followed by

the hydrolysis of the nitrile group to a carboxamide. This can sometimes be achieved in a

one-pot reaction.[10]

Purification: The crude product is purified, typically by recrystallization from a suitable solvent

like ethanol, to yield Favipiravir as a light-yellow solid.[6]

Mechanism of Action
Favipiravir's antiviral activity stems from its intracellular conversion to a ribonucleoside

triphosphate analog that targets the viral RNA-dependent RNA polymerase (RdRp).

Intracellular Activation Pathway
Favipiravir is a prodrug and must be anabolized by host cell enzymes to its active form.[3][4]
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Intracellular Activation of Favipiravir
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Caption: The intracellular conversion of Favipiravir to its active triphosphate form.

Inhibition of Viral RdRp
The active metabolite, Favipiravir-RTP, acts as a substrate for the viral RdRp, competing with

natural purine nucleosides (GTP and ATP).[2][11] The precise mechanism of inhibition is a

subject of ongoing research, with two main hypotheses:
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Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand

prevents further elongation, thereby terminating viral replication.[3]

Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome induces a

high rate of mutations, leading to non-viable viral progeny.[2][12]

Evidence suggests that lethal mutagenesis is a predominant mechanism of action for

Favipiravir against some viruses.[2]

Mechanism of Viral Inhibition by Favipiravir-RTP
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Caption: Favipiravir-RTP competitively inhibits the viral RdRp, halting replication.
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Conclusion
Favipiravir is a significant antiviral agent with a well-defined mechanism of action and multiple

established synthesis pathways. Its ability to be chemically synthesized through various routes

allows for flexibility in manufacturing, while its novel mechanism of targeting the viral RdRp

makes it a valuable tool against a range of RNA viruses. Further research into optimizing its

synthesis and fully elucidating its inhibitory mechanisms will continue to be of high interest to

the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [FPIP synthesis pathway]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12379026#fpip-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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